
1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a chlorine atom and a methylthio group, as well as a piperidine ring substituted with a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of Substituents: The chlorine and methylthio groups are introduced through nucleophilic substitution reactions. For example, the chlorine atom can be introduced using thionyl chloride, while the methylthio group can be added using methylthiol.
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Final Coupling: The pyrimidine and piperidine rings are coupled together through a nucleophilic substitution reaction, typically using a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Biological Research: It is used as a tool compound to study the biological pathways and mechanisms involving pyrimidine derivatives.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methylthio groups play a crucial role in binding to the active site of the target, while the piperidine ring enhances the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanol
- **1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanamine
Uniqueness
1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H17ClN4S |
|---|---|
Molecular Weight |
272.80 g/mol |
IUPAC Name |
1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)-N-methylpiperidin-4-amine |
InChI |
InChI=1S/C11H17ClN4S/c1-13-8-3-5-16(6-4-8)10-7-9(12)14-11(15-10)17-2/h7-8,13H,3-6H2,1-2H3 |
InChI Key |
TXRKZODEHBDUDM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCN(CC1)C2=CC(=NC(=N2)SC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Fluoro-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12847017.png)
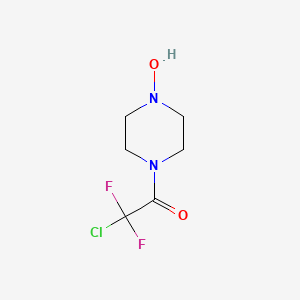

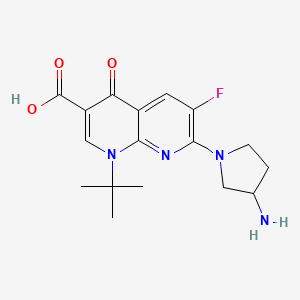

![tert-butyl N-[1-(cyclobutylmethyl)piperidin-4-yl]-N-methylcarbamate](/img/structure/B12847042.png)
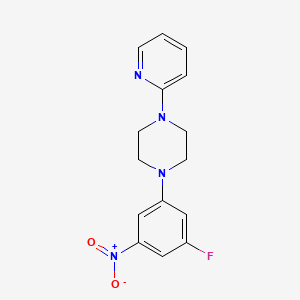

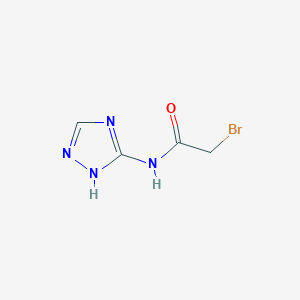
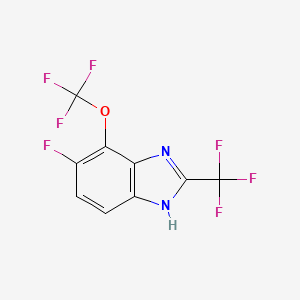
![N-Methyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B12847070.png)
![3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine](/img/structure/B12847083.png)
![(5'-Hexyl-[2,2'-bithiophen]-5-yl)trimethylstannane](/img/structure/B12847100.png)
